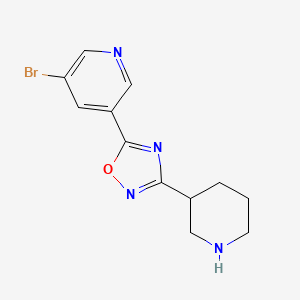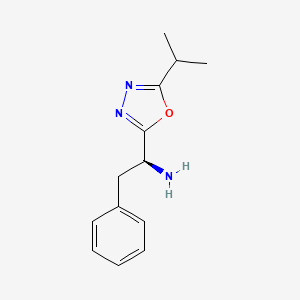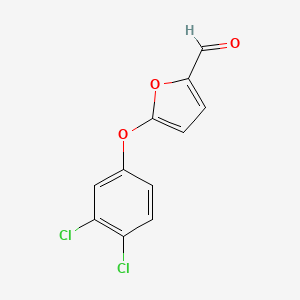
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H6Cl2O3 It is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenoxy group and an aldehyde group at the 2-position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde typically involves the reaction of 3,4-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(3,4-Dichlorophenoxy)furan-2-carboxylic acid.
Reduction: 5-(3,4-Dichlorophenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenoxy group may also interact with hydrophobic pockets in target molecules, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,4-Dichlorophenoxy)methylfuran-2-carbaldehyde
- 5-(3,4-Dichlorophenoxy)furan-2-carboxylic acid
- 5-(3,4-Dichlorophenoxy)furan-2-methanol
Uniqueness
5-(3,4-Dichlorophenoxy)furan-2-carbaldehyde is unique due to the presence of both the dichlorophenoxy group and the furan ring, which confer specific chemical reactivity and potential biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H6Cl2O3 |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2O3/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14)16-11/h1-6H |
Clave InChI |
MRQQJYWTJVGDLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=CC=C(O2)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


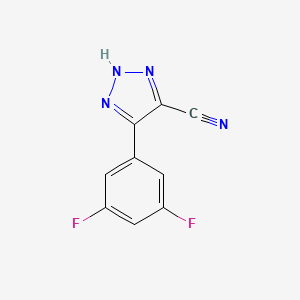

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)
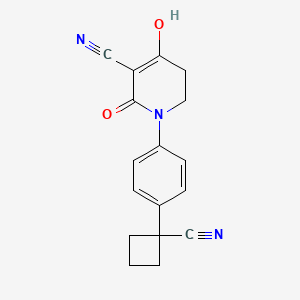
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)

![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)


